molecular formula C12H13N3O3S B2558176 Ethyl 2-((7-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)acetate CAS No. 306979-25-9

Ethyl 2-((7-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)acetate

Cat. No. B2558176
CAS RN: 306979-25-9
M. Wt: 279.31
InChI Key: IXHCALYUNCMXQO-UHFFFAOYSA-N
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Description

“Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate” is a chemical compound with the molecular formula C12H13N3O3S . It has a molecular weight of 279.315 Da . The IUPAC name for this compound is ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate” can be represented by the canonical SMILES string: CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.315 Da . It has a density of 1.3±0.1 g/cm3 and a boiling point of 402.1±47.0 °C at 760 mmHg .

Scientific Research Applications

Overview of Chemical Compound Applications in Research

In scientific research, chemicals like "Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate" may be used in a variety of applications, ranging from serving as a reagent in synthetic chemistry to playing a role in the study of biological processes or the development of new materials. While the specific applications of this compound were not directly identified, the exploration of similar compounds provides insight into potential areas of interest.

Potential Research Applications

  • Synthetic Chemistry : Compounds with complex structures are often of interest in synthetic chemistry for the development of new synthetic methods or as intermediates in the synthesis of target molecules. For instance, ethyl acetate derivatives are widely used in organic synthesis due to their reactivity and versatility.

  • Pharmacological Studies : Many compounds are studied for their biological activities, which can lead to the development of new drugs or therapeutic agents. Although not specifically mentioned, compounds similar to "Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate" could be explored for their potential biological activities.

  • Material Science : Chemical compounds are also pivotal in the development of new materials with novel properties for applications in technology, engineering, and industry. The specific functionalities of a compound can influence its use in material synthesis.

  • Analytical Applications : Chemicals with unique properties can be used as analytical reagents or markers in various types of assays and diagnostic tests. Their reactivity can be exploited in developing detection methods for other compounds or biological markers.

properties

IUPAC Name

ethyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-3-18-10(16)7-19-11-13-9-5-4-8(2)6-15(9)12(17)14-11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHCALYUNCMXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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